molecular formula C14H8ClN3O3 B404945 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole

1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole

Cat. No.: B404945
M. Wt: 301.68g/mol
InChI Key: WIHYVEXSAJPIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzoimidazole ring attached to a 4-chloro-3-nitrophenyl group through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The final step involves coupling the benzoimidazole ring with the 4-chloro-3-nitrophenyl group through a methanone linkage, often using a Friedel-Crafts acylation reaction with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Hydroxyl Derivatives: Oxidation reactions can introduce hydroxyl groups.

    Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.

Scientific Research Applications

1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole can be compared with other similar compounds, such as:

    Benzoimidazol-1-yl-(4-chloro-phenyl)-methanone: Lacks the nitro group, resulting in different reactivity and applications.

    Benzoimidazol-1-yl-(4-nitro-phenyl)-methanone:

    Benzoimidazol-1-yl-(3-nitro-phenyl)-methanone: Positional isomer with different reactivity and biological activity.

The uniqueness of this compound lies in the combination of the chloro and nitro groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H8ClN3O3

Molecular Weight

301.68g/mol

IUPAC Name

benzimidazol-1-yl-(4-chloro-3-nitrophenyl)methanone

InChI

InChI=1S/C14H8ClN3O3/c15-10-6-5-9(7-13(10)18(20)21)14(19)17-8-16-11-3-1-2-4-12(11)17/h1-8H

InChI Key

WIHYVEXSAJPIBO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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